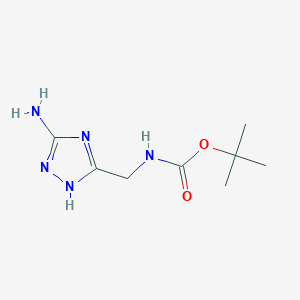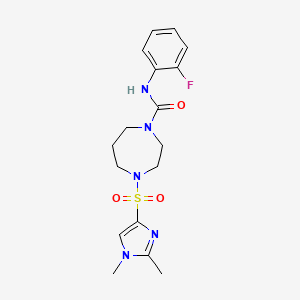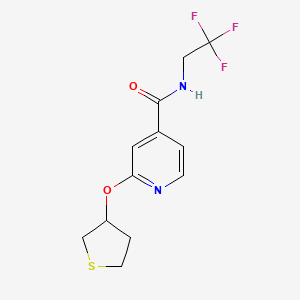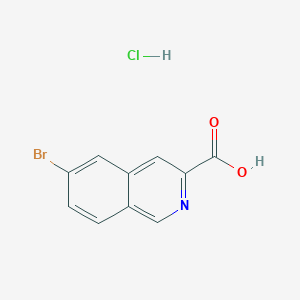![molecular formula C30H24O4 B2709684 7-(4-Methoxyphenoxy)-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone CAS No. 337921-48-9](/img/structure/B2709684.png)
7-(4-Methoxyphenoxy)-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(4-Methoxyphenoxy)-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone” is a complex organic molecule. It contains multiple functional groups, including methoxy groups (-OCH3), a methylene group (=CH2), and a phenyl group (C6H5). The presence of these groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains two benzene rings connected by a methoxy group, a methylene group attached to one of the benzene rings, and an indanone group (a type of cyclic ketone) attached to the other benzene ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The methoxy groups might participate in ether cleavage reactions, and the methylene group could potentially be involved in reactions with electrophiles .Wissenschaftliche Forschungsanwendungen
Mechanistic Studies in Organic Reactions
Mechanistic studies on reactions involving carbene complexes with alkynes have shown the formation of indanone derivatives under specific conditions. These studies provide insights into regioselectivity and the role of concentration in the product distribution, which is critical for understanding and optimizing synthetic routes in organic chemistry (M. Waters, M. Bos, W. Wulff, 1999).
Photochemistry and Photoreactions
Research into the photochemistry of alkoxymethyl phenacyl chloride and benzoate has led to the formation of indanone derivatives, highlighting the potential of these compounds in synthetic organic chemistry through photoreactions. The study explores the mechanisms underlying the formation of these compounds, offering pathways to synthesize complex molecules (L. Plíštil, T. Šolomek, J. Wirz, D. Heger, P. Klán, 2006).
Cyclization Reactions
Cyclization of 1,5-diketones in the indanone series has been shown to yield indeno[1,2-b]pyrans, indicating the versatility of indanone derivatives in synthesizing heterocyclic compounds. Such reactions are essential for developing new organic compounds with potential applications in various fields, including pharmaceuticals and materials science (V. Lu̅sis, É. Liepin'sh, D. Mutsenietse, G. Dubur, 1988).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of compounds with a 3,4-dihydrocoumarin skeleton, derived from indanone precursors, have been explored. These studies underscore the potential therapeutic applications of indanone derivatives, focusing on their cytotoxic activity against various cancer cell lines. This research domain illustrates the intersection between organic synthesis and biomedical applications, aiming to develop new anticancer agents (Jakub Modranka, A. Albrecht, Rafał Jakubowski, H. Krawczyk, M. Różalski, U. Krajewska, A. Janecka, A. Wyrębska, B. Różalska, T. Janecki, 2012).
Materials Science and Polymerization
Studies on the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including indanone derivatives, reveal their potential in creating novel materials. The research on these compounds contributes to the development of new polymers with tailored properties, suitable for various applications ranging from coatings to electronics (Paige M. Whelpley, J. L. Zepeda, William S. Schjerven, Sara M. Rocus, G. Kharas, 2022).
Eigenschaften
IUPAC Name |
(2Z)-7-(4-methoxyphenoxy)-2-[(4-methoxyphenyl)methylidene]-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O4/c1-32-22-13-11-20(12-14-22)19-26-28(21-7-4-3-5-8-21)25-9-6-10-27(29(25)30(26)31)34-24-17-15-23(33-2)16-18-24/h3-19,28H,1-2H3/b26-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGJEOONQRBYEI-XHPQRKPJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B2709601.png)





![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2709611.png)


![3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2709617.png)
![N-benzyl-2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2709618.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide](/img/structure/B2709622.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2709623.png)
